Cas no 2802-08-6 (trans-4-(Dimethylamino)-3-buten-2-one)
trans-4-(Dimethylamino)-3-buten-2-one Chemical and Physical Properties
Names and Identifiers
-
- (E)-4-(Dimethylamino)but-3-en-2-one
- 1-Dimethylamino-But-1-EN-3-One, 98
- trans-4-(Dimethylamino)-3-buten-2-one
- 1-DIMETHYLAMINO-BUT-1-EN-3-ONE (DMA)
- 3-Buten-2-one,4-(dimethylamino)-, (3E)-
- 4-(dimethylamino)but-3-en-2-one
- 1-Dimethylamino-but-1-en-3-one
- 1-methyl-3-dimethylaminoprop-2-enone
- (3E)-4-(dimethylamino)but-3-en-2-one
- QPWSKIGAQZAJKS-SNAWJCMRSA-N
- (E)-4-dimethylamino-but-3-en-2-one
- (3E)-4-(Dimethylamino)-3-buten-2-one
- 4-(dimethylamino)-3-buten-2-one
- 3-Buten-2-one, 4-(dimethylamino)-
- 3-BUTEN-2-ONE, 4-(DIMETHYLAMINO)-, (
- AKOS005265081
- EN300-311017
- Methyl .beta.-(N,N-dimethylamino)vinyl ketone
- 3-Buten-2-one, 4-(dimethylamino)- (6CI,7CI,8CI,9CI)
- D5614
- s11427
- (E)-4-(Dimethylamino)-3-buten-2-one
- 4-dimethylamino-3-buten-2-one
- AMY31395
- J-016947
- MFCD00142611
- 2802-08-6
- EN300-97053
- 1190-91-6
- A804197
- SCHEMBL951880
- trans-4-(Dimethylamino)-3-buten-2-one, 97%
- SCHEMBL951882
- 3-Buten-2-one,4-(dimethylamino)-,(3E)-
- AKOS025149894
- 3-BUTEN-2-ONE, 4-(DIMETHYLAMINO)-, (3E)-
- (3E)-4-(Dimethylamino)-3-buten-2-one #
- AS-61804
- CS-W016611
- BBL028273
- STK802358
- GM 6001; Galardin; CS 610; [S-(R*,S*)]-N4-Hydroxy-N1-[1-(1H-indol-3-ylmethyl)-2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)butanediamide; (2R)-N4-Hydroxy-N1-[(1S)-1-(1H-indol-3-ylmethyl)-2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)butanediamide
- (E)-4-(Dimethylamino)-3-buten-2-one;
-
- MDL: MFCD00142611
- Inchi: 1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+
- InChI Key: QPWSKIGAQZAJKS-SNAWJCMRSA-N
- SMILES: O=C(C)/C=C/N(C)C
Computed Properties
- Exact Mass: 113.08400
- Monoisotopic Mass: 113.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.3
Experimental Properties
- Color/Form: White crystalline powder
- Density: 0.973 g/mL at 25 °C(lit.)
- Boiling Point: 101-102 °C/5 mmHg(lit.)
- Flash Point: Fahrenheit: 224.6 ° f
Celsius: 107 ° c - Refractive Index: n20/D 1.557(lit.)
- PSA: 20.31000
- LogP: 0.65070
- Solubility: Not determined
trans-4-(Dimethylamino)-3-buten-2-one Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:2-8°C
trans-4-(Dimethylamino)-3-buten-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D461110-1g |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 1g |
$ 98.00 | 2023-09-07 | ||
| TRC | D461110-2.5g |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 2.5g |
$ 184.00 | 2023-09-07 | ||
| TRC | D461110-5g |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 5g |
$ 305.00 | 2023-09-07 | ||
| TRC | D461110-10g |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 10g |
$523.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870456-1g |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 98% | 1g |
255.60 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 511439-5G |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 5g |
¥848.39 | 2023-12-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 511439-25G |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 25g |
¥3737.63 | 2023-12-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CI978-1g |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 98.0%(GC) | 1g |
¥444.0 | 2022-07-28 | |
| abcr | AB402958-250 mg |
trans-4-(Dimethylamino)-3-buten-2-one; . |
2802-08-6 | 250mg |
€75.90 | 2023-06-17 | ||
| abcr | AB402958-1 g |
trans-4-(Dimethylamino)-3-buten-2-one; . |
2802-08-6 | 1g |
€83.40 | 2023-06-17 |
trans-4-(Dimethylamino)-3-buten-2-one Suppliers
trans-4-(Dimethylamino)-3-buten-2-one Related Literature
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on trans-4-(Dimethylamino)-3-buten-2-one
Comprehensive Overview of trans-4-(Dimethylamino)-3-buten-2-one (CAS No. 2802-08-6): Properties, Applications, and Market Insights
trans-4-(Dimethylamino)-3-buten-2-one (CAS No. 2802-08-6) is an organic compound with significant relevance in synthetic chemistry and material science. This α,β-unsaturated ketone derivative is characterized by its unique molecular structure, featuring a dimethylamino group at the 4-position and a conjugated double bond system. The compound's chemical formula is C6H11NO, and it is commonly referred to as DMA-buteneone in industrial contexts.
The physical properties of trans-4-(Dimethylamino)-3-buten-2-one make it particularly interesting for researchers. It typically appears as a yellow to amber-colored liquid at room temperature, with a distinctive odor. The compound demonstrates moderate solubility in water but excellent solubility in most organic solvents, including ethanol, acetone, and dichloromethane. Its boiling point ranges between 195-200°C at atmospheric pressure, while the melting point is approximately -15°C.
In recent years, 2802-08-6 has gained attention in pharmaceutical research due to its potential as a building block for drug development. The conjugated system and electron-donating dimethylamino group make it valuable for creating heterocyclic compounds, which are prevalent in many therapeutic agents. Researchers are particularly interested in its application for developing neurological drugs and anti-inflammatory agents, addressing current healthcare challenges.
The synthetic applications of trans-4-(Dimethylamino)-3-buten-2-one extend beyond pharmaceuticals. In material science, it serves as a precursor for conducting polymers and organic semiconductors. The compound's ability to participate in Michael addition reactions and cyclization processes makes it versatile for creating advanced materials with specific electronic properties. This aligns with the growing demand for organic electronics in sustainable technology solutions.
From a market perspective, the demand for CAS 2802-08-6 has shown steady growth, particularly in Asia-Pacific regions where pharmaceutical and electronics manufacturing are expanding. Current price trends indicate moderate fluctuations due to raw material availability and production capacity. Industry analysts project increased interest in this compound as research into bioactive molecules and functional materials continues to advance.
Quality control for trans-4-(Dimethylamino)-3-buten-2-one typically involves HPLC analysis and spectroscopic characterization (including NMR and IR spectroscopy). The purity standards vary depending on application requirements, with pharmaceutical-grade material demanding ≥99% purity. Proper storage conditions include protection from light and moisture, typically in amber glass containers under inert atmosphere to prevent degradation and polymerization.
Environmental considerations for 2802-08-6 focus on responsible handling and disposal practices. While not classified as highly hazardous, standard laboratory safety protocols should be followed. The compound's biodegradability and ecotoxicity profile are subjects of ongoing research, particularly in light of increasing environmental regulations in chemical manufacturing.
Recent scientific literature highlights novel applications of DMA-buteneone in catalysis and asymmetric synthesis. Its role as a ligand precursor in transition metal catalysis has opened new avenues for green chemistry approaches. These developments respond to the chemical industry's push toward more sustainable and efficient synthetic methodologies.
For researchers considering trans-4-(Dimethylamino)-3-buten-2-one for their work, several synthetic protocols are available in the literature. The compound can be prepared through condensation reactions between appropriate carbonyl compounds and amines, with optimization of reaction conditions being crucial for yield and purity. Various purification techniques, including distillation and chromatography, have been successfully employed.
The future outlook for CAS 2802-08-6 appears promising, with potential expansions into agrochemical applications and specialty chemicals. As computational chemistry and AI-assisted molecular design advance, the compound's structural features may find new applications in materials informatics and drug discovery platforms. Continued research into its structure-activity relationships will likely reveal additional valuable properties.
For those sourcing trans-4-(Dimethylamino)-3-buten-2-one, it's essential to verify supplier credentials and certificates of analysis. The global market offers material from various producers, with quality and pricing varying significantly. Current industry trends suggest increasing vertical integration, with some manufacturers offering custom synthesis and derivative development services alongside the base compound.
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